molecular formula C10H17NO5 B6416644 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 40350-82-1

1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B6416644
CAS RN: 40350-82-1
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

1. Green Manufacturing

  • Application : This compound is used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir .
  • Method : The separation process was designed based on Gaussian calculation. The results showed that only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .
  • Results : Compared to the original approach, the new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .

2. Organic Synthesis, Nanotechnology and Polymers

  • Application : Carboxylic acids, including “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid”, are used in various areas such as obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
  • Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
  • Results : In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure .

3. Industrial-Scale Implementation

  • Application : This compound has been used in an industrial-scale implementation for the separation of chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid .
  • Method : The separation process was designed based on Gaussian calculation. The results showed that only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .
  • Results : An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

4. Low-Valent Compounds with Heavy Group-14 Elements

  • Application : While not directly mentioned, carboxylic acids like “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” could potentially be used in the synthesis and application of low-valent compounds with heavy group-14 elements .
  • Method : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
  • Results : This field is still under development, and the specific results or outcomes obtained from the use of this compound in this context are not yet clear .

5. The tert-butyl Group in Chemistry and Biology

  • Application : The tert-butyl group, which is part of “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid”, has unique reactivity patterns and characteristic applications in both chemistry and biology .
  • Method : The tert-butyl group can be used in various chemical transformations, and it also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Results : The specific results or outcomes obtained from the use of this compound in this context are not yet clear .

6. Industrial-Scale Implementation

  • Application : This compound has been used in an industrial-scale implementation for the separation of chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid .
  • Method : The separation process was designed based on Gaussian calculation. The results showed that only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .
  • Results : An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

7. Low-Valent Compounds with Heavy Group-14 Elements

  • Application : While not directly mentioned, carboxylic acids like “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” could potentially be used in the synthesis and application of low-valent compounds with heavy group-14 elements .
  • Method : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation ( e.g. P 4, As 4, CO 2, CO, H 2, alkene, and alkyne) and materials .
  • Results : This field is still under development, and the specific results or outcomes obtained from the use of this compound in this context are not yet clear .

8. The tert-butyl Group in Chemistry and Biology

  • Application : The tert-butyl group, which is part of “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid”, has unique reactivity patterns and characteristic applications in both chemistry and biology .
  • Method : The tert-butyl group can be used in various chemical transformations, and it also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Results : The specific results or outcomes obtained from the use of this compound in this context are not yet clear .

Safety And Hazards

The compound “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” has been associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .

properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929761
Record name 1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS RN

13726-69-7
Record name NSC343720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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